molecular formula C6H13N B094821 N-Ethyl-2-methylallylamine CAS No. 18328-90-0

N-Ethyl-2-methylallylamine

Cat. No. B094821
Key on ui cas rn: 18328-90-0
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06809213B2

Procedure details

A one-liter three-neck round bottom flask was equipped with a magnetic stir bar, standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler. The flask was charged with 220 g (1.80 mols) of trimethoxysilane and heated to 60° C. at which temperature 0.25 ml of platinum tris(divinyltetramethyl disiloxane)diplatinum (0) (5% Pt content in toluene—referred to as Pt catalyst throughout these examples) was added. The solution was further heated to 68° C. and dropwise addition of 150 g (1.52 mols) of N-ethylmethallylamine was then conducted over a period of 45 minutes. After addition, the contents were heated to 90° C. and maintained at this temperature for 1 hr. The temperature was then increased to 105° C. and held for 4.5 hrs. Upon completion of the reaction, the mixture was cooled to room temperature and 16 g (0.5 mols) of methanol were added and gently heated prior to distillation. Final purification via vacuum distillation yielded 273 g (1.24 mols) of N-ethyl-3-trimethoxysilyl-2-methylpropanamine. The product (b.p. 98-100° C. at 12 mm Hg) was characterized via GC/MS. The isolated yield was 82%. Product structure was supported by GC/MS analysis.
Quantity
220 g
Type
reactant
Reaction Step One
[Compound]
Name
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
Quantity
0.25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][SiH:3]([O:6][CH3:7])[O:4][CH3:5].[CH2:8]([NH:10][CH2:11][C:12](=[CH2:14])[CH3:13])[CH3:9].CO>C1(C)C=CC=CC=1>[CH2:8]([NH:10][CH2:11][CH:12]([CH3:14])[CH2:13][Si:3]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:1])[CH3:9]

Inputs

Step One
Name
Quantity
220 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Two
Name
platinum tris(divinyltetramethyl disiloxane)diplatinum (0)
Quantity
0.25 mL
Type
reactant
Smiles
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
C(C)NCC(C)=C
Step Four
Name
Quantity
16 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter three-neck round bottom flask was equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
standard heating mantle, thermocouple, addition funnel, condenser and N2 inlet/bubbler
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the contents were heated to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 105° C.
WAIT
Type
WAIT
Details
held for 4.5 hrs
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
gently heated
DISTILLATION
Type
DISTILLATION
Details
to distillation
CUSTOM
Type
CUSTOM
Details
Final purification
DISTILLATION
Type
DISTILLATION
Details
via vacuum distillation

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)NCC(C[Si](OC)(OC)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.24 mol
AMOUNT: MASS 273 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.